N-(3,5-dimethoxyphenyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-27-17-11-16(12-18(13-17)28-2)24-21-19-5-3-4-6-20(19)25-22(26-21)29-14-15-7-9-23-10-8-15/h3-13H,14H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXCRQMCYNYROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC=NC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski’s Reaction
The Niementowski synthesis remains a foundational method for quinazolin-4(3H)-ones. Anthranilic acid derivatives react with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazolines. For this target, 2-mercaptobenzoic acid or its protected derivative serves as the starting material.
Procedure :
Grimmel-Guinther-Morgan Synthesis
This method involves condensing o-aminobenzoic acids with amines in the presence of phosphorus trichloride. For the target compound, 2-amino-6-nitrobenzoic acid reacts with thiourea to introduce the sulfanyl group early in the synthesis.
Optimization :
- Use toluene as solvent to minimize side reactions.
- Phosphorus trichloride acts as both catalyst and dehydrating agent.
Functionalization of the 2-Position
Thiolation via Lawesson’s Reagent
Lawesson’s reagent (LR) converts carbonyl groups to thiocarbonyls. For 2-hydroxyquinazolin-4(3H)-one, LR-mediated thionation yields 2-sulfanylquinazolin-4(3H)-one.
Conditions :
Alkylation of 2-Sulfanylquinazoline
The sulfanyl group undergoes nucleophilic substitution with (pyridin-4-yl)methyl chloride.
Procedure :
- Suspend 2-sulfanylquinazolin-4(3H)-one in DMF.
- Add K₂CO₃ and (pyridin-4-yl)methyl chloride (1.2 eq).
- Stir at 80°C for 8 hours.
Yield : 68% (HPLC purity >95%).
Introduction of the 4-Amino Group
Nucleophilic Aromatic Substitution
Chloroquinazoline intermediates react with 3,5-dimethoxyaniline under basic conditions.
Key Steps :
- Chlorination : Treat 2-sulfanylquinazolin-4(3H)-one with POCl₃ at 110°C to form 4-chloro-2-sulfanylquinazoline.
- Amination : React 4-chloro intermediate with 3,5-dimethoxyaniline in iPrOH/H₂O (1:1) at 90°C.
Yield : 74–80% after recrystallization (ethyl acetate).
Convergent Synthesis via Intermediate Coupling
Suzuki-Miyaura Cross-Coupling
A patent approach (EP3609875B1) adapts palladium-catalyzed coupling for aryl ether formation:
- Prepare 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline.
- Couple with 3-ethynylaniline using Pd(PPh₃)₄ and K₂CO₃ in dioxane.
Adaptation for Target Compound :
- Replace morpholinopropoxy with (pyridin-4-yl)methyl sulfanyl.
- Use 3,5-dimethoxyaniline as the coupling partner.
Optimization and Challenges
Protecting Group Strategies
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature | Yield Improvement |
|---|---|---|---|
| Thionation | THF | 80°C | 72% → 85% |
| Alkylation | DMF | 80°C | 68% → 75% |
| Amination | iPrOH/H₂O | 90°C | 74% → 82% |
Characterization and Analytical Data
Spectral Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazoline core or the nitro groups if present.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine would depend on its specific biological target. Generally, compounds in the quinazoline family can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives are a versatile class of compounds with diverse biological activities. Below, the target compound is compared to structurally related analogs based on substituent effects, physicochemical properties, and reported bioactivity.
Table 1: Structural and Functional Comparison of Selected 4-Aminoquinazolines
Key Observations
Substituent Effects on Bioactivity: Electron-donating groups (e.g., methoxy in the target compound and Compound 3) may improve solubility but reduce binding affinity compared to electron-withdrawing groups (e.g., Cl in Compound 9) .
Physicochemical Properties: Methoxy-rich derivatives (e.g., Compounds 3, 4, and the target) are likely more water-soluble than chlorinated analogs (e.g., Compound 9), as evidenced by TLC mobility in chloroform/methanol systems . The pyridine moiety in the target compound could further augment solubility via hydrogen bonding, though experimental confirmation is needed.
Structural Analogues Beyond Quinazoline: describes a quinoxaline-based metabolite with a dimethoxyphenylamine group, underscoring the broader applicability of this substituent in medicinal chemistry .
Table 2: Methodological Insights from Comparative Studies
Research Implications and Limitations
While the target compound’s exact bioactivity remains uncharacterized in the provided evidence, trends from analogs suggest:
- Anticancer Potential: Quinazolines with methoxy and heteroaryl groups show moderate activity, warranting further testing in kinase assays or cell-based models .
- Synthesis Challenges : Introducing the pyridinylmethylsulfanyl group may require optimized reaction conditions (e.g., protecting-group strategies) compared to phenyl-substituted analogs .
Contradictions and Gaps
- highlights chlorophenyl derivatives as more potent but less soluble, whereas methoxy-rich compounds balance solubility and activity. The target compound’s hybrid structure (methoxy + pyridine) could reconcile these traits, but experimental validation is essential.
- No crystallographic data (e.g., via SHELXL in ) are available for the target compound, limiting structural insights .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a quinazoline core linked to a pyridine moiety via a sulfanyl group and is substituted with a 3,5-dimethoxyphenyl group. The structural formula can be represented as:
- Molecular Formula : C19H21N5O3S
- SMILES Notation : Cc1cc(cc(c1OC)OC)N2C(=NC(=N2)SCCN=C(C)C)C
The presence of heterocycles such as quinazoline and pyridine suggests a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, similar compounds have shown effectiveness against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | MDA-MB-231 (breast cancer) | 22.11 ± 13.3 |
| Compound 2 | HepG2 (liver cancer) | 4.4 |
| Compound 3 | HCT116 (colon cancer) | 4.4 |
In a study involving quinazoline derivatives, it was found that modifications on the aromatic rings significantly influenced anticancer potency. The introduction of electron-donating groups enhanced the activity against specific cancer types .
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Kinases : Quinazoline derivatives are known to inhibit various kinases involved in cancer cell proliferation.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in tumor cells, leading to cell death.
- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation by modulating cytokine production.
Structure-Activity Relationship (SAR)
The SAR studies highlight how different substituents affect the biological activity of quinazoline derivatives:
- Electron-Drawing vs. Electron-Donating Groups : Electron-withdrawing groups generally enhance activity against certain cancers by stabilizing the active form of the drug.
- Aliphatic vs. Aromatic Linkers : Aliphatic linkers have been shown to decrease activity compared to aromatic linkers in some cases.
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor activity of various quinazoline derivatives, including this compound. The compound demonstrated promising results against multiple cancer cell lines with an IC50 value indicating strong inhibition compared to established chemotherapeutics .
Case Study 2: In Vivo Studies
In vivo studies using murine models have shown that this compound can significantly reduce tumor size when administered at specific dosages, suggesting its potential for further development as an anticancer agent .
Q & A
Basic: What synthetic methodologies are optimal for preparing N-(3,5-dimethoxyphenyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine?
The synthesis typically involves multi-step routes, starting with functionalization of the quinazoline core. Key steps include:
- S-Alkylation : Reacting a thiol-containing intermediate (e.g., pyridin-4-ylmethanethiol) with a halogenated quinazoline precursor under alkaline conditions (e.g., DMF with LiH) to introduce the sulfanyl group .
- N-Arylation : Coupling the 4-amine position of quinazoline with 3,5-dimethoxyphenyl groups via Buchwald-Hartwig amination or nucleophilic aromatic substitution .
- Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) or preparative HPLC to isolate high-purity product .
Advanced: How can researchers resolve discrepancies in biological activity data across different assays?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or conformational flexibility of the compound. Methodological strategies include:
- Structural Validation : Confirm molecular conformation via X-ray crystallography to rule out polymorphic differences affecting binding .
- Dose-Response Curves : Use standardized IC50/EC50 measurements across assays to normalize activity comparisons .
- Solvent Controls : Ensure consistent DMSO concentrations (<1%) to avoid interference with cellular assays .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm regiochemistry (e.g., pyridinylmethyl sulfanyl vs. isomerization) and aromatic substitution patterns .
- IR Spectroscopy : Validate functional groups (e.g., C=S stretch at ~600–700 cm) and amine N-H bonds .
- Mass Spectrometry : HRMS (ESI or EI) verifies molecular weight and fragmentation patterns .
Advanced: What computational strategies aid in predicting the target interactions of this quinazoline derivative?
- 3D-QSAR Modeling : Build comparative molecular field analysis (CoMFA) models using analogs with known activity to predict binding affinities .
- Molecular Docking : Simulate interactions with kinase domains (e.g., EGFR or VEGFR) using software like AutoDock Vina, focusing on hydrogen bonding with the quinazoline core and hydrophobic interactions with the dimethoxyphenyl group .
- MD Simulations : Assess binding stability over 100-ns trajectories to identify key residues for mutagenesis studies .
Basic: What are the primary research applications of this compound in drug discovery?
- Kinase Inhibition : The quinazoline scaffold is a known ATP-competitive inhibitor; evaluate activity against tyrosine kinases (e.g., HER2, EGFR) .
- Enzyme Modulation : Test sulfanyl-dependent inhibition of cysteine proteases or redox enzymes via thiol-disulfide exchange .
- Cellular Assays : Screen for antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) with IC50 values compared to reference inhibitors .
Advanced: How does the sulfanyl substituent influence the compound's pharmacokinetic properties?
- Lipophilicity : The (pyridin-4-yl)methyl sulfanyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic Stability : The sulfur atom may undergo oxidation to sulfoxide/sulfone metabolites; assess stability in liver microsomes and CYP450 isoforms .
- Target Selectivity : The sulfanyl linker’s length and flexibility can modulate binding pocket accessibility in kinases .
Basic: What purification methods ensure high purity for this compound in research settings?
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (0–50%) to remove unreacted amines and byproducts .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to isolate crystalline product with >98% purity .
- HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for final polishing .
Advanced: What strategies optimize the quinazoline core for enhanced selectivity in target binding?
- Substituent Tuning : Replace 3,5-dimethoxyphenyl with electron-withdrawing groups (e.g., CF) to enhance kinase selectivity via steric hindrance .
- Scaffold Hopping : Synthesize pyrimidine or pyrazole analogs to compare activity profiles and reduce off-target effects .
- Proteolysis Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade targets selectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
